
4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’‘,4’‘’-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline: is a complex organic compound with the molecular formula C38H26N4 and a molecular weight of 538.65 g/mol This compound features a benzene core substituted with four ethynyl groups, each connected to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 4,4’,4’‘,4’‘’-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline typically involves the following steps :
Starting Materials: The synthesis begins with benzene-1,2,4,5-tetrayltetrakis(ethyne) as the core structure.
Sonogashira Coupling Reaction: This reaction is employed to attach the ethynyl groups to the benzene core. The reaction involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moieties, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups (if present) to amines.
Substitution: The ethynyl groups can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Biomolecular Probes: It can be used as a fluorescent probe in biological imaging and diagnostics.
Industry:
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as conductive polymers and organic semiconductors.
Sensors: Its properties make it suitable for use in chemical sensors and detection devices.
Mecanismo De Acción
The mechanism by which 4,4’,4’‘,4’‘’-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline exerts its effects is primarily through its interaction with molecular targets and pathways . The ethynyl and aniline groups allow for strong π-π interactions and hydrogen bonding, facilitating its binding to various biomolecules. This binding can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline: This compound features a pyrene core instead of a benzene core, offering different electronic and photophysical properties.
4,4’,4’‘,4’‘’-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide: This compound has a similar ethynyl substitution pattern but includes pyridinium rings, which can alter its redox properties.
Uniqueness:
4,4’,4’‘,4’‘’-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline is unique due to its specific substitution pattern on the benzene core, which imparts distinct electronic properties and reactivity
Propiedades
IUPAC Name |
4-[2-[2,4,5-tris[2-(4-aminophenyl)ethynyl]phenyl]ethynyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H26N4/c39-35-17-5-27(6-18-35)1-13-31-25-33(15-3-29-9-21-37(41)22-10-29)34(16-4-30-11-23-38(42)24-12-30)26-32(31)14-2-28-7-19-36(40)20-8-28/h5-12,17-26H,39-42H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLWUVXIOXYPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC(=C(C=C2C#CC3=CC=C(C=C3)N)C#CC4=CC=C(C=C4)N)C#CC5=CC=C(C=C5)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

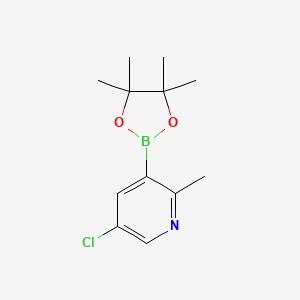


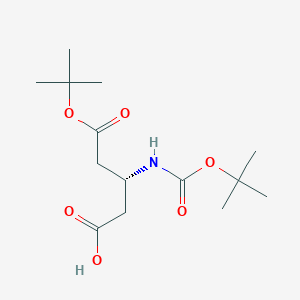

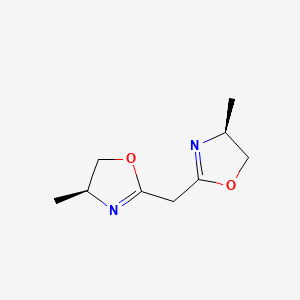
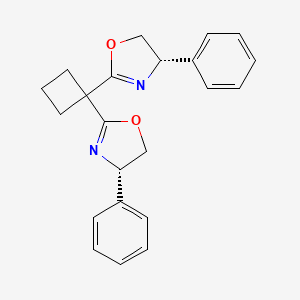

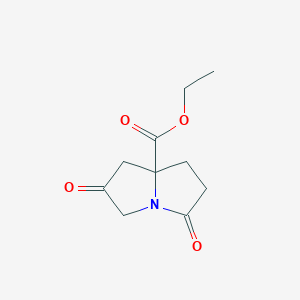
![4-[2,5-didecoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B8145064.png)


![tert-Butyl 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B8145083.png)
